

"N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine molecular weight"

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Compound of Interest

Compound Name: **N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine**

Cat. No.: **B1331324**

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Technical Guide: N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine**. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a substituted pyrimidine derivative. Its core physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	214.27 g/mol	[1]
Molecular Formula	C ₁₂ H ₁₄ N ₄	[1]
CAS Number	81261-93-0	[1]
IUPAC Name	N1-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine	[1]
Canonical SMILES	CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C	[1]
Appearance	White to off-white crystalline powder	
Purity	Typically ≥99%	

Synthetic Methodology

The synthesis of **N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine** can be achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[\[2\]](#)[\[3\]](#) While a specific protocol for this exact molecule is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar N-arylpromidin-2-amine derivatives.[\[4\]](#)

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the general steps for the synthesis of **N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine** from 2-chloro-4,6-dimethylpyrimidine and benzene-1,4-diamine.

Materials:

- 2-chloro-4,6-dimethylpyrimidine (starting material)
- Benzene-1,4-diamine (starting material)

- Palladium(II) acetate (catalyst)
- Xantphos (ligand)
- Sodium tert-butoxide (base)
- Toluene (solvent)
- Nitrogen gas (inert atmosphere)

Procedure:

- To a reaction vessel, add 2-chloro-4,6-dimethylpyrimidine, benzene-1,4-diamine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.
- Add toluene as the solvent.
- Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
- Heat the mixture to reflux and stir for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- The mixture is then typically filtered and the solvent removed under reduced pressure.
- The crude product is purified using column chromatography to yield the final product, **N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine**.

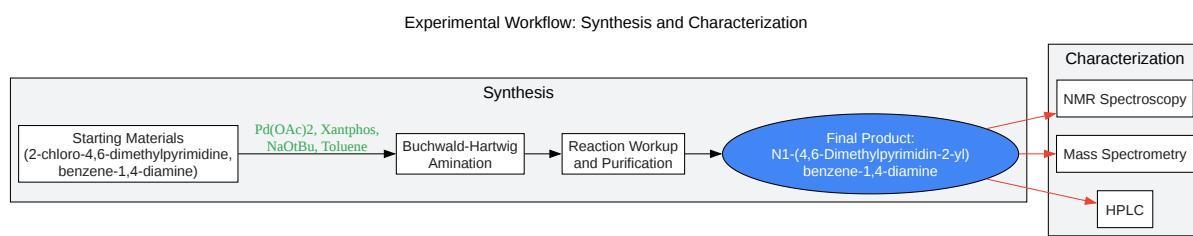
Characterization:

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C)
- Mass Spectrometry (MS)

- High-Performance Liquid Chromatography (HPLC)

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and characterization of the target compound.



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Figure 1: General workflow for the synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-aminopyrimidine are of significant interest in medicinal chemistry due to their diverse biological activities. Many compounds with this scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.^[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

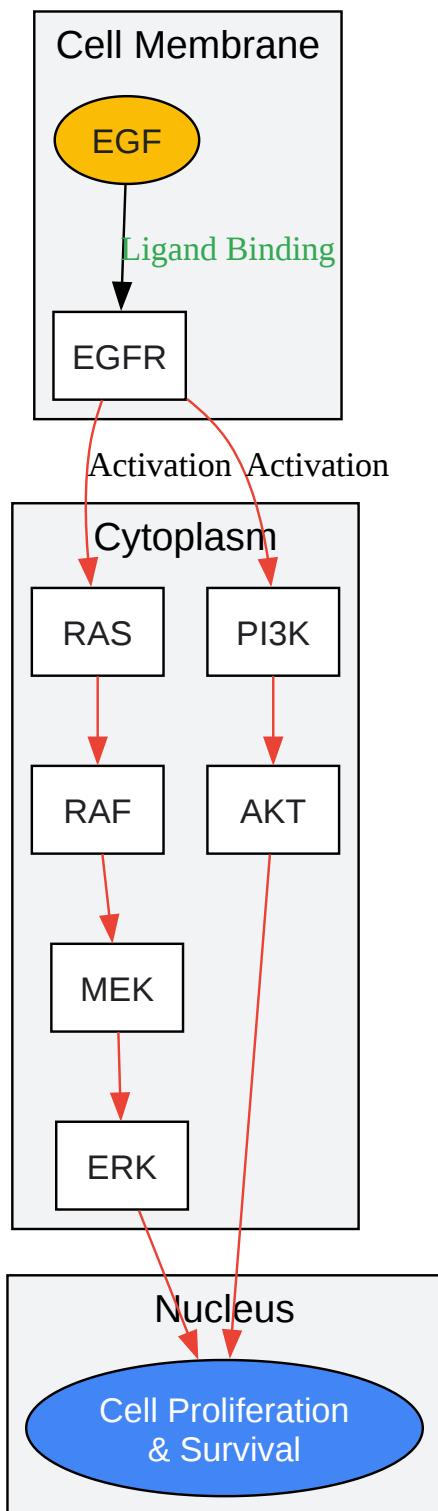
While the specific biological targets of **N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine** have not been explicitly identified in the searched literature, its structural similarity to known kinase inhibitors suggests it may target signaling pathways involved in cell proliferation and survival. One of the most prominent pathways targeted by similar pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.^[6]

The EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.^[7] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.^{[8][9]} In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Small molecule inhibitors that compete with ATP for binding to the kinase domain of EGFR can block this signaling cascade.

The following DOT script generates a diagram of a simplified EGFR signaling pathway, which could be a potential target for **N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine**.

Simplified EGFR Signaling Pathway

[Click to download full resolution via product page](#)**Figure 2:** Simplified EGFR signaling pathway.

Conclusion

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a readily synthesizable compound with physicochemical properties that make it a candidate for investigation in drug discovery programs. Based on the known biological activities of structurally related 2-aminopyrimidine derivatives, it is plausible that this compound may exhibit inhibitory activity against protein kinases, such as those in the EGFR signaling pathway. Further experimental validation is required to elucidate its precise mechanism of action and therapeutic potential. This guide provides a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and similar molecules.

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